N-(2-fluorophenyl)hex-4-ynamide N-(2-fluorophenyl)hex-4-ynamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1434230
InChI: InChI=1S/C12H12FNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h5-8H,4,9H2,1H3,(H,14,15)
SMILES: CC#CCCC(=O)NC1=CC=CC=C1F
Molecular Formula: C12H12FNO
Molecular Weight: 205.23g/mol

N-(2-fluorophenyl)hex-4-ynamide

CAS No.:

Cat. No.: VC1434230

Molecular Formula: C12H12FNO

Molecular Weight: 205.23g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)hex-4-ynamide -

Specification

Molecular Formula C12H12FNO
Molecular Weight 205.23g/mol
IUPAC Name N-(2-fluorophenyl)hex-4-ynamide
Standard InChI InChI=1S/C12H12FNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h5-8H,4,9H2,1H3,(H,14,15)
Standard InChI Key CBZOKGMYNJQIBF-UHFFFAOYSA-N
SMILES CC#CCCC(=O)NC1=CC=CC=C1F
Canonical SMILES CC#CCCC(=O)NC1=CC=CC=C1F

Introduction

Chemical Properties of N-(2-fluorophenyl)hex-4-ynamide

Molecular Structure and Formula

N-(2-fluorophenyl)hex-4-ynamide is defined by the molecular formula C12H12FNOC_{12}H_{12}FNO, indicating it contains 12 carbon atoms, 12 hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. Its molecular weight is calculated to be approximately 205.23 g/mol.

The compound's structure includes:

  • Fluorophenyl Group: A phenyl ring substituted with a fluorine atom at the ortho position.

  • Alkyne Moiety: A triple bond located at the fourth carbon in the hexane chain.

  • Amide Functional Group: A carbonyl group (C=OC=O) bonded to a nitrogen atom.

The canonical SMILES notation for N-(2-fluorophenyl)hex-4-ynamide is CC#CCCC(=O)NC1=CC=CC=C1F, which succinctly represents its connectivity and stereochemistry. The compound's IUPAC name is N-(2-fluorophenyl)hex-4-ynamide.

Physical Characteristics

N-(2-fluorophenyl)hex-4-ynamide exhibits typical physical properties associated with amides containing alkyne groups:

  • Solubility: The presence of the fluorine atom enhances solubility in polar solvents due to its electronegativity.

  • Reactivity: The alkyne group contributes to its chemical reactivity, making it suitable for various organic reactions.

  • Stability: The compound is stable under standard laboratory conditions but may react under specific catalytic or oxidative environments.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing N-(2-fluorophenyl)hex-4-ynamide:

  • NMR Analysis: Proton (1H^1H) and Carbon (13C^{13}C) NMR spectra reveal shifts corresponding to the aromatic protons on the phenyl ring, the alkyne hydrogen atoms, and the amide functional group .

  • IR Spectroscopy: IR data highlights absorption bands associated with the stretching vibrations of the CCC\equiv C triple bond (~2100 cm1^{-1}), C=OC=O bond (~1650 cm1^{-1}), and aromatic CHC-H bonds (~3000 cm1^{-1}) .

Synthetic Pathways for N-(2-fluorophenyl)hex-4-ynamide

General Synthetic Strategies

The synthesis of N-(2-fluorophenyl)hex-4-ynamide typically involves two key steps:

  • Amide Formation: Reaction between an acyl chloride or carboxylic acid derivative with an amine group.

  • Alkyne Introduction: Incorporation of a triple bond through alkynation reactions using terminal alkynes or coupling agents.

Specific Methods

While specific literature detailing its synthesis is limited, analogous compounds suggest plausible methods:

  • Catalytic Coupling Reactions: Palladium-catalyzed Sonogashira coupling can be employed to introduce the alkyne functionality into an aromatic amide precursor.

  • Direct Alkynation: Using reagents such as alkynyl halides or alkynylboronates in the presence of base catalysts .

  • Fluorination Techniques: The fluorine atom on the phenyl ring can be introduced via electrophilic fluorination using reagents like Selectfluor.

Challenges in Synthesis

The synthesis of N-(2-fluorophenyl)hex-4-ynamide may encounter challenges such as:

  • Regioselectivity: Ensuring selective addition of functional groups without side reactions.

  • Yield Optimization: Achieving high yields while maintaining purity.

  • Environmental Considerations: Minimizing hazardous by-products during reactions involving fluorinated compounds.

Applications of N-(2-fluorophenyl)hex-4-ynamide

Pharmaceutical Research

The structural features of N-(2-fluorophenyl)hex-4-ynamide make it a candidate for drug development:

  • Bioactivity Potential: Amides often exhibit biological activity due to their ability to interact with enzymes and receptors.

  • Fluorine Effect: The fluorine atom enhances metabolic stability and bioavailability by modulating lipophilicity.

Organic Synthesis

N-(2-fluorophenyl)hex-4-ynamide serves as a versatile intermediate in organic synthesis:

  • Building Block: Its reactive alkyne group facilitates cyclization reactions for synthesizing heterocycles.

  • Functionalization Platform: The phenyl ring allows further substitution reactions for tailored chemical properties .

Materials Science

The compound's unique combination of functional groups opens avenues in materials science:

  • Polymer Precursors: Alkyne-containing amides are used in cross-linking reactions for polymer synthesis.

  • Surface Modifications: Fluorinated compounds are employed in coatings due to their hydrophobicity and chemical resistance.

Research Findings and Future Directions

Current Research Insights

Studies on ynamides like N-(2-fluorophenyl)hex-4-ynamide have revealed significant findings:

  • Regioselectivity in Reactions: The nitrogen atom polarizes the triple bond, influencing regioselective hydrohalogenation reactions .

  • Electron Density Distribution: Computational studies highlight charge density variations across the molecule, impacting reactivity .

Future Prospects

Further research could explore:

  • Biological Screening: Investigating potential antimicrobial or anticancer activities.

  • Advanced Catalysis: Developing novel catalysts for selective transformations involving ynamides.

  • Material Innovations: Utilizing its structural features in nanotechnology or advanced coatings.

Data Tables

PropertyValue
Molecular FormulaC12H12FNOC_{12}H_{12}FNO
Molecular Weight205.23 g/mol
IUPAC NameN-(2-fluorophenyl)hex-4-ynamide
Canonical SMILESCC#CCCC(=O)NC1=CC=CC=C1F
Standard InChIInChI=1S/C12H12FNO/c... [Full Key]

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